molecular formula C20H15ClN4O3 B11959970 1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B11959970
M. Wt: 394.8 g/mol
InChI Key: QLJZIYRZQXWOTR-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a nitro group, a chloro group, and two benzyl groups attached to the imidazo[4,5-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves multiple steps. One common method starts with the nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one to obtain its 5-nitro derivative. This is followed by alkylation with benzyl chloride in the presence of a base to introduce the benzyl groups . The chloro group can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, Raney nickel.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1,3-Dibenzyl-6-chloro-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1,3-Dicarboxylic acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The chloro and benzyl groups may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Lacks the chloro group but shares similar structural features and reactivity.

    1,3-Dibenzyl-6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Lacks the nitro group, which affects its reactivity and biological activity.

    1,3-Dibenzyl-6-chloro-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: A reduction product of the nitro compound, with different biological properties.

Uniqueness

1,3-Dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H15ClN4O3

Molecular Weight

394.8 g/mol

IUPAC Name

1,3-dibenzyl-6-chloro-5-nitroimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C20H15ClN4O3/c21-16-11-17-19(22-18(16)25(27)28)24(13-15-9-5-2-6-10-15)20(26)23(17)12-14-7-3-1-4-8-14/h1-11H,12-13H2

InChI Key

QLJZIYRZQXWOTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC(=C(N=C3N(C2=O)CC4=CC=CC=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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